5-Chlorothiazole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

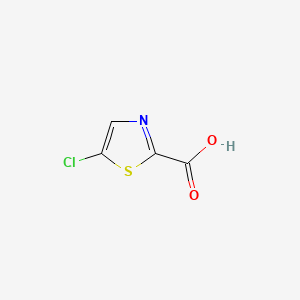

5-Chlorothiazole-2-carboxylic acid is a chemical compound with the molecular formula C4H2ClNO2S. It has a molecular weight of 164.59 . It is a solid substance and is also known by its IUPAC name, 5-chloro-1H-1lambda3-thiazole-2-carboxylic acid .

Synthesis Analysis

A method for producing this compound involves adding n-butyllithium (n-BuLi) to 2-chlorothiophene at a temperature lower than or equal to -30 DEG C, introducing carbon dioxide, terminating the reaction, and collecting a product to obtain this compound . This method uses 2-chlorothiophene as a raw material, directly removes 5-site hydrogens using n-butyllithium, and constructs carboxyls by carbon dioxide .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C4H3ClNO2S/c5-2-1-6-3 (9-2)4 (7)8/h1,9H, (H,7,8) .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 164.59 . The compound’s storage temperature is in a freezer .Aplicaciones Científicas De Investigación

Synthesis of N-Substituted Compounds : A study by Chavan and Pai (2007) detailed the synthesis of N-substituted-3-chloro-2-azetidinones starting from 2-aminobenzothiazole-6-carboxylic acid. These compounds were tested for antibacterial and antifungal activities, showing good to moderate effects against certain microorganisms (Chavan & Pai, 2007).

Antitumor Activities : Potkin et al. (2014) synthesized derivatives of 5-phenyl(p-tolyl)isoxazol-3-carboxylic and 4,5-dichlorothiazol-3-carboxylic acids. These derivatives demonstrated high antitumor activity and enhanced the effectiveness of certain cytostatic drugs used in medical practice (Potkin et al., 2014).

Synthesis of Intermediate Compounds : Yuanbiao et al. (2016) established a rapid synthetic method for chloro-2-oxo-butyric acid ethyl ester, an important intermediate in synthesizing biologically active compounds like thiazole carboxylic acids (Yuanbiao et al., 2016).

Synthesis of Pyridine Derivatives : Patel et al. (2011) focused on synthesizing pyridine derivatives with antimicrobial activity. These derivatives exhibited variable and modest activity against certain bacteria and fungi (Patel et al., 2011).

Synthesis of Thiazole Derivatives : Zhu and Shi (2008) synthesized novel thiazole derivatives via N,S-dialkylation, showing moderate to weak fungicidal and insecticidal activities (Zhu & Shi, 2008).

Synthesis of Tetrazoles as Bioisosteres : Herr (2002) highlighted the use of 5-substituted-1H-tetrazoles as metabolism-resistant replacements for carboxylic acids in medicinal chemistry. These compounds have shown promise in drug development due to their similar acidities but higher lipophilicities and metabolic resistance (Herr, 2002).

Mecanismo De Acción

Mode of Action

Thiazole derivatives have been found to exhibit anticancer properties . They can inhibit the growth of cancer cells by interacting with various cellular targets .

Pharmacokinetics

It is known that the compound is soluble in dmso and methanol, which suggests it may have good bioavailability .

Result of Action

Thiazole derivatives have been found to exhibit anticancer properties .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 5-Chlorothiazole-2-carboxylic acid. For instance, it is recommended to store the compound in an inert atmosphere and under -20°C to maintain its stability .

Propiedades

IUPAC Name |

5-chloro-1,3-thiazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFTYFVKMBSMFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701631 |

Source

|

| Record name | 5-Chloro-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101012-16-2 |

Source

|

| Record name | 5-Chloro-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(2E,4E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B560655.png)

![2-((1E,3E)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide](/img/structure/B560656.png)

![Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate](/img/structure/B560661.png)